molecular formula C24H28F2N2O4 B2879688 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate CAS No. 1261229-78-0

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate

Cat. No.: B2879688
CAS No.: 1261229-78-0
M. Wt: 446.495
InChI Key: KAHGUZKKAQZOIU-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate is a complex organic compound that features a piperazine ring substituted with fluoro-benzyl groups and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the fluoro-benzyl groups through nucleophilic substitution reactions. The ester functionalities can be introduced using esterification reactions with appropriate carboxylic acids and alcohols under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-benzyl groups may enhance its binding affinity to specific targets, while the ester functionalities can influence its solubility and stability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 3-(4-fluorobenzyl) 4-(4-fluorobenzyl)piperazine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the presence of the piperazine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-O-tert-butyl 3-O-[(4-fluorophenyl)methyl] 4-[(4-fluorophenyl)methyl]piperazine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F2N2O4/c1-24(2,3)32-23(30)28-13-12-27(14-17-4-8-19(25)9-5-17)21(15-28)22(29)31-16-18-6-10-20(26)11-7-18/h4-11,21H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHGUZKKAQZOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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